molecular formula C27H42O8 B13424850 Pregnanolone 3-b-D-Glucuronide

Pregnanolone 3-b-D-Glucuronide

Cat. No.: B13424850
M. Wt: 494.6 g/mol
InChI Key: MTPPQBWTGIHMPB-IAIFGNTJSA-N
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Description

Pregnanolone3-beta-D-Glucuronide is a neurosteroid that is derived from pregnanolone. It is a naturally occurring compound in the human body, primarily involved in the modulation of the central nervous system. This compound is known for its role in various physiological processes, including stress response, mood regulation, and neuroprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanolone3-beta-D-Glucuronide typically involves the glucuronidation of pregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions generally include the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase.

Industrial Production Methods

Industrial production of Pregnanolone3-beta-D-Glucuronide involves large-scale enzymatic glucuronidation. The process is optimized to ensure high yield and purity of the final product. This typically involves the use of bioreactors where the enzyme and substrates are continuously supplied, and the product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions

Pregnanolone3-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pregnanolone3-beta-D-Glucuronide can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Pregnanolone3-beta-D-Glucuronide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in neuroprotection and modulation of the central nervous system.

    Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

    Industry: Utilized in the development of neurosteroid-based pharmaceuticals and diagnostic tools.

Mechanism of Action

Pregnanolone3-beta-D-Glucuronide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The compound also interacts with other neurotransmitter systems, contributing to its overall neuroprotective and mood-regulating properties.

Comparison with Similar Compounds

Similar Compounds

    Allopregnanolone: Another neurosteroid with similar properties but differs in its structure and potency.

    Epipregnanolone: A stereoisomer of pregnanolone with distinct pharmacological effects.

    Hydroxydione: A synthetic derivative with anesthetic properties.

    Isopregnanolone: Another stereoisomer with unique biological activities.

    Renanolone: A related compound with similar neurosteroid effects.

Uniqueness

Pregnanolone3-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert more potent and prolonged effects compared to its non-glucuronidated counterparts.

Properties

Molecular Formula

C27H42O8

Molecular Weight

494.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23+,25-,26+,27-/m1/s1

InChI Key

MTPPQBWTGIHMPB-IAIFGNTJSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Origin of Product

United States

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